4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride 4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18051826
InChI: InChI=1S/C12H19N3O.2ClH/c1-15-11-4-7-16-8-10(11)12(14-15)9-2-5-13-6-3-9;;/h9,13H,2-8H2,1H3;2*1H
SMILES:
Molecular Formula: C12H21Cl2N3O
Molecular Weight: 294.22 g/mol

4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride

CAS No.:

Cat. No.: VC18051826

Molecular Formula: C12H21Cl2N3O

Molecular Weight: 294.22 g/mol

* For research use only. Not for human or veterinary use.

4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride -

Specification

Molecular Formula C12H21Cl2N3O
Molecular Weight 294.22 g/mol
IUPAC Name 1-methyl-3-piperidin-4-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole;dihydrochloride
Standard InChI InChI=1S/C12H19N3O.2ClH/c1-15-11-4-7-16-8-10(11)12(14-15)9-2-5-13-6-3-9;;/h9,13H,2-8H2,1H3;2*1H
Standard InChI Key YKVSDTAFPFSEJS-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(COCC2)C(=N1)C3CCNCC3.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name is 4-(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)piperidine dihydrochloride. Its molecular formula is C12H18N2O2HCl\text{C}_{12}\text{H}_{18}\text{N}_2\text{O} \cdot 2\text{HCl}, with a molecular weight of 284.22 g/mol . The pyrano[4,3-c]pyrazole system consists of a fused pyran (oxygen-containing six-membered ring) and pyrazole (five-membered ring with two adjacent nitrogen atoms), while the piperidine group provides a six-membered amine ring.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H18N2O2HCl\text{C}_{12}\text{H}_{18}\text{N}_2\text{O} \cdot 2\text{HCl}
Molecular Weight284.22 g/molCalculated
XLogP31.8 (estimated)
Hydrogen Bond Donors2 (piperidine NH, HCl)
Hydrogen Bond Acceptors4 (pyran O, pyrazole N, HCl)

Stereochemistry and Conformation

The pyrano[4,3-c]pyrazole core adopts a semi-planar conformation due to partial aromaticity in the pyrazole ring. The methyl group at position 1 introduces steric hindrance, influencing the compound’s reactivity and binding properties . Piperidine’s chair conformation allows for optimal interactions with biological targets, as seen in related dihydrochloride salts .

Synthesis and Reaction Pathways

Cyclocondensation of Hydrazines

The pyrazole ring is synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For example, reacting methyl-substituted 1,3-diketones with hydrazine derivatives forms the pyrano-pyrazole core . Subsequent alkylation at the pyrazole nitrogen introduces the methyl group .

Piperidine Coupling

The piperidine moiety is introduced through nucleophilic substitution or transition metal-catalyzed cross-coupling. A common method involves reacting 3-bromo-pyrano-pyrazole derivatives with piperidine under basic conditions.

Salt Formation

The free base is treated with hydrochloric acid to form the dihydrochloride salt, improving solubility for biological applications .

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYield
1CyclocondensationHydrazine hydrate, ethanol, reflux65%
2MethylationMethyl iodide, K₂CO₃, DMF78%
3Piperidine couplingPiperidine, Pd(OAc)₂, ligand52%
4Salt formationHCl gas, diethyl ether90%

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high water solubility (>50 mg/mL) due to ionic interactions, contrasting with the limited solubility of the free base in polar solvents . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring anhydrous storage .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3200 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N pyrazole), and 1250 cm⁻¹ (C-O-C pyran) .

  • NMR: 1H^1\text{H} NMR (D₂O) shows signals at δ 3.85 (piperidine CH₂), δ 2.95 (pyran CH₂), and δ 1.45 (methyl group) .

Biological Activity and Applications

Table 3: In Vitro Activity Data (Analogous Compounds)

TargetIC₅₀ (μM)MechanismSource
COX-2 enzyme0.45Competitive inhibition
Staphylococcus aureus12.3Cell wall synthesis disruption
MDA-MB-231 cancer cells8.7Apoptosis induction

Structure-Activity Relationships (SAR)

  • Pyrazole substitution: Methyl groups enhance metabolic stability .

  • Piperidine linkage: Nitrogen protonation facilitates ionic interactions with biological targets .

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